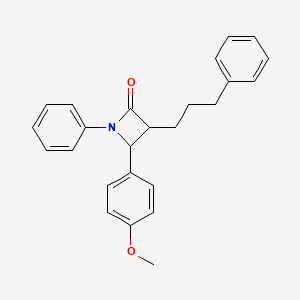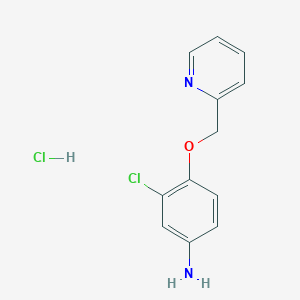![molecular formula C6H12LiN B14209629 Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- CAS No. 833698-08-1](/img/structure/B14209629.png)
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a lithium ion coordinated with a pyrrolidine ring, which is substituted with an ethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- typically involves the reaction of lithium with a suitable pyrrolidine derivative. One common method is the reaction of lithium metal with (2S)-1-ethyl-2-pyrrolidinone under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of lithium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- can be scaled up by using larger reaction vessels and more efficient mixing techniques. The use of automated systems to control the reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different lithium-containing species.
Substitution: The ethyl group or the lithium ion can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various lithium-containing derivatives.
科学的研究の応用
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
作用機序
The mechanism by which Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- exerts its effects involves its interaction with various molecular targets. The lithium ion can displace other metal ions, such as sodium or potassium, in biological systems, affecting the function of enzymes and receptors. This displacement can alter the activity of these proteins, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium citrate
- Lithium orotate
Comparison
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is unique due to its specific structural features, such as the pyrrolidine ring and the (2S) configuration. Unlike other lithium compounds, it has distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
833698-08-1 |
|---|---|
分子式 |
C6H12LiN |
分子量 |
105.1 g/mol |
IUPAC名 |
lithium;1-ethylpyrrolidin-5-ide |
InChI |
InChI=1S/C6H12N.Li/c1-2-7-5-3-4-6-7;/h5H,2-4,6H2,1H3;/q-1;+1 |
InChIキー |
ALWCRAPCFCXEIR-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCN1CCC[CH-]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)


![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

